molecular formula C22H26N4O4S B11103033 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diethylpropanamide

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diethylpropanamide

Cat. No.: B11103033
M. Wt: 442.5 g/mol
InChI Key: CWAMEOUKENTTDE-XQNSMLJCSA-N
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Description

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diethylpropanamide is a complex organic compound featuring a benzothiazole ring with a dioxido group, a methoxybenzylidene hydrazinyl moiety, and a diethylpropanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diethylpropanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dioxido Group: The dioxido group is introduced by oxidizing the benzothiazole ring using an oxidizing agent such as hydrogen peroxide or a peracid.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the benzothiazole derivative with hydrazine or a hydrazine derivative.

    Addition of the Methoxybenzylidene Group: The methoxybenzylidene group is introduced through a condensation reaction with 4-methoxybenzaldehyde.

    Attachment of the Diethylpropanamide Side Chain: The final step involves the reaction of the intermediate compound with diethylamine and a suitable acylating agent to form the diethylpropanamide side chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring and the methoxybenzylidene group.

    Reduction: Reduction reactions can target the hydrazone linkage and the dioxido group.

    Substitution: Substitution reactions can occur at various positions on the benzothiazole ring and the methoxybenzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated derivatives and substituted benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diethylpropanamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, and other proteins. The compound’s structure allows it to form multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diethylpropanamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzylidene hydrazinyl moiety, in particular, sets it apart from other similar compounds and may contribute to its specific interactions and reactivity.

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-methoxyphenyl)methylideneamino]amino]-N,N-diethylpropanamide

InChI

InChI=1S/C22H26N4O4S/c1-4-25(5-2)21(27)14-15-26(23-16-17-10-12-18(30-3)13-11-17)22-19-8-6-7-9-20(19)31(28,29)24-22/h6-13,16H,4-5,14-15H2,1-3H3/b23-16+

InChI Key

CWAMEOUKENTTDE-XQNSMLJCSA-N

Isomeric SMILES

CCN(CC)C(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CCN(CC)C(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=C(C=C3)OC

Origin of Product

United States

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